1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea (CAS: 1396580-57-6) is a urea derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group and a 2-methoxypyrimidin-5-yl moiety. This compound is characterized by its planar aromatic systems and hydrogen-bonding capabilities due to the urea functional group. Its molecular formula is C₁₅H₁₂N₄O₄, with a molar mass of 312.28 g/mol. Safety guidelines emphasize precautions against heat and ignition sources, and it is classified under hazard codes P201, P202, and P210 .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-19-13-14-5-9(6-15-13)17-12(18)16-8-2-3-10-11(4-8)21-7-20-10/h2-6H,7H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKZLELSKKEDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with benzo[d][1,3]dioxole and 2-methoxypyrimidine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the starting materials.
Coupling Reaction: The deprotonated benzo[d][1,3]dioxole is reacted with an isocyanate derivative of 2-methoxypyrimidine to form the desired urea linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzo[d][1,3]dioxole or methoxypyrimidine moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Derivatives
Compound A : 6-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-2-((4-methoxyphenyl)ethynyl)pyridine
- Structural Features : Shares the benzo[d][1,3]dioxol-5-yl group but replaces the urea linker with an ethynyl group and a pyridine ring.
- Synthesis : Prepared via Suzuki-Miyaura coupling with Pd(OAc)₂ and XPhos, yielding 74% after silica chromatography .
Compound B : 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Structural Features: Integrates a pyridopyrimidinone core with a piperazine substituent.
- Application : Patent literature highlights its use in kinase inhibition, suggesting enhanced bioavailability compared to the title compound due to the fused heterocyclic system .
Benzodioxole-Containing Chalcones
Compound C : (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(substitutedphenyl)prop-2-en-1-one
- Structural Features : Retains the benzodioxole moiety but replaces the urea with a chalcone (α,β-unsaturated ketone) backbone.
- Biological Activity: Exhibits acetylcholinesterase (AChE) inhibition (IC₅₀: 2.1–18.3 µM) and carbonic anhydrase (hCA I/II) inhibition, attributed to the conjugated enone system .
- Comparison : The urea in the title compound may offer stronger hydrogen-bonding interactions compared to the chalcone’s ketone group.
Dihydropyridine Derivatives
Compound D : Diethyl 4-(1-(Benzo[d][1,3]dioxol-5-yl)propan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Structural Features : Combines benzodioxole with a dihydropyridine ring, commonly used in calcium channel modulators.
- Synthesis : Prepared via Hantzsch reaction, yielding 50% with Hexane/EtOAc (4:1) eluent .
- Key Difference : The dihydropyridine core may confer redox activity absent in the title compound.
Data Tables
Key Research Findings
- Synthetic Accessibility : The title compound’s urea group simplifies synthesis compared to fused heterocycles (e.g., Compound B) but may require stringent safety protocols due to thermal sensitivity .
- Hydrogen-Bonding vs.
- Thermodynamic Stability: Pyridopyrimidinones (Compound B) and dihydropyridines (Compound D) exhibit higher thermal stability, as evidenced by their patent and crystallographic data .
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea is , with a molecular weight of approximately 287.32 g/mol. The structure features a benzo[d][1,3]dioxole ring and a pyrimidine moiety, which are significant in conferring its biological properties.
Research indicates that compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea may act through various mechanisms:
- Inhibition of Enzymatic Activity : The urea group can interact with enzymes, potentially inhibiting their activity. For instance, studies have shown that certain urea derivatives can inhibit protein kinases, which are crucial in various signaling pathways .
- Modulation of Receptor Activity : Compounds with similar structures have been identified as modulators of specific receptors, including those involved in inflammatory responses. This suggests a potential role for the compound in anti-inflammatory therapies .
Antitumor Activity
Several studies have reported the antitumor effects of urea derivatives. For example:
- A study demonstrated that certain urea derivatives exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . This suggests that 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea may possess similar properties.
Antimicrobial Properties
The compound's potential antimicrobial activity has been explored in various contexts:
- Research indicates that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Study on Urea Derivatives
A significant study involved the evaluation of several urea derivatives for their effects on plant growth and root formation. The findings suggested that these compounds could enhance adventitious root formation through auxin-dependent pathways . While this study primarily focused on plant biology, it highlights the broader implications of urea derivatives in biological systems.
Clinical Implications
While specific clinical studies on 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea remain limited, the structural similarities to other biologically active compounds suggest potential therapeutic applications in oncology and infectious disease treatment.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
